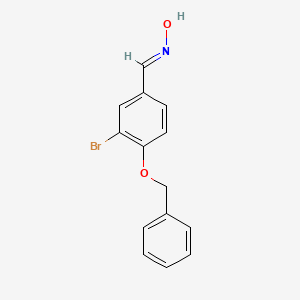

4-(benzyloxy)-3-bromobenzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation is a key method for synthesizing substituted 2-bromobenzaldehydes. This method involves a three-step sequence with O-Methyloxime serving as a directing group (Dubost et al., 2011).

Molecular Structure Analysis

- The title compound, C14H11BrN2O2, synthesized from 4-hydroxybenzaldehyde and 3-bromobenzohydrazide, features a dihedral angle between its two benzene rings, contributing to its molecular structure (Yang et al., 2008).

Chemical Reactions and Properties

- 4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene was synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, demonstrating the versatility in creating various derivatives (Bi, 2014).

Physical Properties Analysis

- The synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol via O-alkylation reaction highlights the compound's physical properties and the influence of reaction conditions on yield (Yong-zhong, 2011).

Chemical Properties Analysis

- The compound's chemical properties can be deduced from its reactivity in various chemical reactions. For instance, the coupling reactions of bromobenzaldehydes with 3,4-di(tert-butyldimethylsilyloxy)-1-alkene to synthesize (3,4-dihydroxyalkenyl)benzaldehydes highlight its chemical versatility (Nokami et al., 1998).

Aplicaciones Científicas De Investigación

Selective Bromination and Synthesis

A pivotal application involves the selective ortho-bromination of benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes. This process utilizes a palladium-catalyzed C-H activation, where O-Methyloxime acts as a directing group. Such methodologies are crucial for the efficient synthesis of complex organic molecules and intermediates in pharmaceuticals and agrochemicals (Dubost et al., 2011).

Oxidation Processes

Another significant application is observed in the selective oxidation of toluenes to benzaldehydes, a process catalyzed by cerium(III), hydrogen peroxide, and bromide ion. This reaction pathway highlights the utility of bromination and subsequent oxidation steps in organic synthesis, particularly in the transformation of simple hydrocarbons to more functionalized compounds (Auty et al., 1997).

Catalytic Oxyfunctionalization

The remote benzylic C(sp3)–H oxyfunctionalization directed by a hindered para-hydroxyl group is another notable application. This process, catalyzed by Cu(OAc)2 under ligand- and additive-free conditions, facilitates the conversion of various 4-hydroxy compounds into aromatic carbonyl compounds. Such transformations are invaluable in the synthesis of fine chemicals and pharmaceutical intermediates, especially given the environmental benefits of using ambient air as the terminal oxidant (Jiang et al., 2014).

Unforeseen Bromination Products

Research also highlights the unforeseen formation of brominated benzaldehyde derivatives during bromination reactions, which underscores the complexity and unpredictability of chemical reactions involving halogenated compounds. Such findings are crucial for understanding reaction mechanisms and optimizing synthetic routes (Otterlo et al., 2004).

Material Science Applications

In material science, the compound finds application in the synthesis of advanced materials, such as flame-retardant epoxy resins. The incorporation of phosphorus-containing compounds, derived from brominated precursors, into epoxy resins enhances their flame retardance and thermal stability, which is essential for electronic applications (Wang & Shieh, 1998).

Mecanismo De Acción

The mechanism of action of oximes involves the competition between oxygen and nitrogen to act as a nucleophile . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Safety and Hazards

Direcciones Futuras

Recent developments in the field of oximes focus on improving their ability to cross the blood-brain barrier for the treatment of organophosphorus poisoning . There is also interest in the development of new oxidative systems for the generation of oxime radicals, including electrochemical and photochemical approaches .

Propiedades

IUPAC Name |

(NE)-N-[(3-bromo-4-phenylmethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c15-13-8-12(9-16-17)6-7-14(13)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVLOIZHANQTKJ-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(3-bromo-4-phenylmethoxyphenyl)methylidene]hydroxylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)

![5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)

![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)

![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)

![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)